molecular formula C22H22N4O5 B264716 5-ethyl-8-oxo-N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

5-ethyl-8-oxo-N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No.: B264716
M. Wt: 422.4 g/mol
InChI Key: FXDKKVMBQOJDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-8-oxo-N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a dioxolo ring, and a pyridinylmethyl group. It is often used in pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-8-oxo-N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-8-oxo-N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

5-ethyl-8-oxo-N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-8-oxo-N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as DNA gyrases and topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-8-oxo-N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is unique due to its specific structure, which combines a quinoline core with a dioxolo ring and a pyridinylmethyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

5-ethyl-8-oxo-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

InChI

InChI=1S/C22H22N4O5/c1-2-26-12-16(21(28)15-9-18-19(10-17(15)26)31-13-30-18)22(29)24-8-5-20(27)25-11-14-3-6-23-7-4-14/h3-4,6-7,9-10,12H,2,5,8,11,13H2,1H3,(H,24,29)(H,25,27)

InChI Key

FXDKKVMBQOJDNA-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCCC(=O)NCC4=CC=NC=C4

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCCC(=O)NCC4=CC=NC=C4

Origin of Product

United States

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